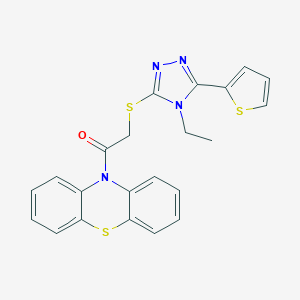![molecular formula C23H16ClN3OS B292945 6-[(4-chlorophenyl)methylsulfanyl]-13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B292945.png)
6-[(4-chlorophenyl)methylsulfanyl]-13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Chlorobenzyl)thio]-9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorobenzyl)thio]-9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzyl chloride with a thiol-containing intermediate, followed by cyclization and functional group modifications to achieve the final structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorobenzyl)thio]-9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups at specific positions on the aromatic rings .
Scientific Research Applications
4-[(4-Chlorobenzyl)thio]-9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorobenzyl)thio]-9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine derivatives with different substituents on the aromatic rings. Examples include:
- 4-[(4-Methylbenzyl)thio]-9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine
- 4-[(4-Bromobenzyl)thio]-9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine .
Uniqueness
The uniqueness of 4-[(4-Chlorobenzyl)thio]-9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the 4-chlorobenzyl group, for example, may enhance its binding affinity to certain molecular targets compared to other derivatives .
Properties
Molecular Formula |
C23H16ClN3OS |
|---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
6-[(4-chlorophenyl)methylsulfanyl]-13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |
InChI |
InChI=1S/C23H16ClN3OS/c1-14-11-18(16-5-3-2-4-6-16)27-22-19(14)20-21(28-22)23(26-13-25-20)29-12-15-7-9-17(24)10-8-15/h2-11,13H,12H2,1H3 |
InChI Key |
RHSXSTWNHGANPA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=NC=N3)SCC4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=NC=N3)SCC4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(10H-phenothiazin-10-yl)acetohydrazide](/img/structure/B292862.png)

![16-[(2Z)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile](/img/structure/B292873.png)
![1-[(4-Chlorobenzyl)sulfanyl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292874.png)
![1-(1H-benzimidazol-2-ylthio)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292875.png)
![3-(3-amino-4-methyl-6-phenylfuro[2,3-b]pyridin-2-yl)-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B292877.png)
![Ethyl 2-[(13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)sulfanyl]-3-oxobutanoate](/img/structure/B292879.png)
![1-[(13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)sulfanyl]propan-2-one](/img/structure/B292880.png)
![13-methyl-6-morpholin-4-yl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B292881.png)
![11-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)-13-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B292882.png)
![5-(3-Chlorophenyl)-11,13-diphenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B292883.png)
![N-(4-imino-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N'-phenylthiourea](/img/structure/B292885.png)
![5-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-11-(4-chlorophenyl)-13-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B292886.png)
![5-[(E)-(3-methoxyphenyl)methylideneamino]-8-thia-1,3,5,10-tetrazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,9,11,13,15-hexaen-6-imine](/img/structure/B292888.png)
